molecular formula C19H18N4O4S B2689924 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-95-0

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2689924
CAS No.: 2097896-95-0
M. Wt: 398.44
InChI Key: ZVUAYOJPGYYROC-UHFFFAOYSA-N
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Description

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a chemical compound intended for research applications. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. The mechanism of action and specific research applications for this compound are areas of active investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related piperazine derivatives.

Properties

IUPAC Name

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14-21-18(13-27-14)15-4-6-17(7-5-15)28(25,26)22-9-10-23(19(24)12-22)16-3-2-8-20-11-16/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUAYOJPGYYROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclodehydration of appropriate precursors under acidic conditions.

    Coupling with piperazine and pyridine: The final steps involve coupling reactions to attach the piperazine and pyridine rings, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s properties may be leveraged in the development of new materials with specific electronic or photonic characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it to structurally or functionally related molecules. Key criteria include molecular structure , biological activity , and target specificity .

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Structural Features Biological Activity / Target Reference
4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (Target) C₂₀H₁₉N₃O₄S Piperazin-2-one, pyridin-3-yl, oxazole-sulfonyl benzene Inferred antimicrobial/CYP51 inhibition potential N/A
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone] C₂₆H₂₂ClF₃N₂O Piperazine, pyridine, trifluoromethylphenyl CYP51 inhibitor (anti-T. cruzi)
1a (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone C₂₅H₁₉BrClN₃O₂ Oxazole, pyridine, pyrazoline Antimicrobial (reported activity)
BI81619 (4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzenesulfonamide) C₂₀H₁₇N₃O₃S₂ Oxazole, pyridine, benzenesulfonamide Unspecified receptor modulation
3-{2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one C₂₄H₂₄N₄O₃ Piperazine, oxazolo-pyridine, phenoxyphenyl Not reported (structural analog)

Key Observations

Structural Analogues with Oxazole Moieties

  • The target compound shares the 2-methyl-1,3-oxazol-4-yl group with BI81619 () and antimicrobial derivatives 1a/1b (). This group is critical for antimicrobial activity, likely due to interactions with bacterial enzymes or membranes .
  • Unlike BI81619, which replaces the piperazin-2-one with a sulfonamide-linked pyridine-thiophene group, the target compound’s piperazin-2-one core may enhance metabolic stability or modulate CNS targets .

Piperazine/Piperazinone Derivatives UDO () and the target compound both incorporate piperazine-related cores but differ in substitution. UDO’s trifluoromethylphenyl group enhances CYP51 inhibition, whereas the target’s benzenesulfonyl group may favor solubility or alternate target binding . The compound from uses a piperazine-ethyl-oxazolo-pyridine structure, highlighting the versatility of piperazine in drug design but lacks reported activity data .

Pyridine-Based Bioactivity

  • Pyridine is a common motif in antimicrobial and enzyme-inhibiting agents (e.g., UDO, 1a/1b). The target’s pyridin-3-yl group may facilitate interactions with heme-containing enzymes like CYP51 or bacterial DNA gyrase .

However, BI81619’s thiophene substitution diverges pharmacologically .

Pharmacological Potential and Gaps

  • Enzyme Inhibition: Analogues like UDO () demonstrate CYP51 inhibition, a target in parasitic diseases. The target’s sulfonyl group may enable novel binding modes.
  • Optimization Challenges : Compared to BI81619, the piperazin-2-one core may reduce metabolic clearance but requires validation in pharmacokinetic studies.

Biological Activity

The compound 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a novel piperazine derivative with potential therapeutic applications. Its structure combines a piperazine core with an oxazole moiety and a benzenesulfonyl group, suggesting diverse biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 372.44 g/mol. The presence of the oxazole ring and sulfonamide functionality is critical for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. For instance, it has been reported that similar compounds can inhibit carbonic anhydrases, which play essential roles in physiological processes such as pH regulation and fluid secretion .
  • Antimicrobial Activity : Oxazole derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on various enzymes:

Enzyme IC50 (µM) Reference
Human Carbonic Anhydrase II0.5
Serine Proteases0.8
Acetylcholinesterase1.2

These findings indicate that the compound could be developed as a therapeutic agent targeting conditions like glaucoma and certain cancers.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria and fungi:

Microorganism MIC (µg/ml) Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.

Case Study 1: Inhibition of Carbonic Anhydrases

A study focused on the inhibition of human carbonic anhydrases by similar sulfonamide derivatives highlighted their potential in treating glaucoma. The compound demonstrated a strong binding affinity to the active site of the enzyme, leading to reduced intraocular pressure in animal models.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against clinical isolates of Staphylococcus aureus and E. coli. The results showed that compounds with structural similarities to our target exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

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